An In-depth Technical Guide to tert-Butyl Peroxyisopropyl Carbonate (tBPC)
An In-depth Technical Guide to tert-Butyl Peroxyisopropyl Carbonate (tBPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl Peroxyisopropyl Carbonate (tBPC), is an organic peroxide that serves as a high-performance initiator in various chemical processes. While its primary applications are in polymer synthesis, its role as a source of free radicals makes it a compound of interest for various chemical transformations that can be relevant in the synthesis of complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on the technical details pertinent to research and development professionals.
Chemical Structure and Identification
tert-Butyl Peroxyisopropyl Carbonate is characterized by a carbonate functional group linking a tert-butyl peroxide and an isopropyl group. The peroxide bond (-O-O-) is the most reactive site in the molecule, undergoing homolytic cleavage upon heating to generate free radicals.
Chemical Formula: C₈H₁₆O₄
SMILES: CC(C)OC(=O)OOC(C)(C)C
InChI: InChI=1S/C8H16O4/c1-6(2)10-7(9)11-12-8(3,4)5/h6H,1-5H3
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for tert-Butyl Peroxyisopropyl Carbonate is provided in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 176.21 g/mol |
| Appearance | Clear solution |
| Melting Point | -20°C |
| Boiling Point | 170.8°C at 760 mmHg |
| Flash Point | 57.6°C |
| Density | 0.994 g/cm³ |
| Solubility | Soluble in organic solvents. No rapid reaction with water.[1] |
| Decomposition | Decomposes violently or explosively at temperatures of 0-10°C due to self-accelerating exothermic decomposition.[1][2][3] |
| Storage Temperature | Refrigerator (+4°C) in a flammables area.[4] Sensitive to heat and must be stored with stringent low-temperature maintenance.[2][3][4] |
| Key Applications | Polymerization initiator, curing agent, process regulator, hardener, intermediate, and solvent.[4][5] |
Mechanism of Action: Free Radical Generation
The primary utility of tert-Butyl Peroxyisopropyl Carbonate stems from its ability to generate free radicals upon thermal decomposition. This process is central to its application as a polymerization initiator. The peroxide bond cleaves homolytically, leading to the formation of highly reactive radical species.
Experimental Protocol: Elastomer Crosslinking
1. Materials and Equipment:
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Elastomer (e.g., Styrene-Butadiene Rubber - SBR)
-
tert-Butyl Peroxyisopropyl Carbonate (or other organic peroxide initiator)
-
Two-roll mill
-
Moving Die Rheometer (MDR)
-
Compression molding press
-
Tensile testing machine
-
Hardness tester (Shore A)
2. Compounding Procedure:
-
Masticate 100 parts of the elastomer on a two-roll mill until a uniform sheet is formed.
-
Carefully add the desired amount of the peroxide initiator (e.g., 1.0-2.5 parts per hundred rubber - phr) to the elastomer on the mill.
-
Continue milling until the peroxide is homogeneously dispersed. It is critical to maintain the mill temperature below the decomposition temperature of the peroxide to prevent premature crosslinking.
3. Rheological Analysis:
-
Place a sample of the uncured compound into the Moving Die Rheometer (MDR).
-
Conduct the test at a specified temperature (e.g., 160°C) to monitor the change in torque over time.
-
From the resulting rheometer curve, determine key curing parameters: scorch time (ts2), optimum cure time (t90), and maximum torque (MH).
4. Vulcanization (Curing):
-
Preheat the compression molding press to the desired curing temperature.
-
Place the compounded rubber into a mold of the desired dimensions.
-
Apply pressure and cure the sample for the predetermined optimum cure time (t90).
-
After the curing cycle is complete, rapidly cool the mold in cold water before demolding the vulcanized rubber sheet.
5. Characterization of Mechanical Properties:
-
Allow the vulcanized sheets to condition at room temperature for a minimum of 24 hours prior to testing.
-
Cut dumbbell-shaped specimens from the cured sheets according to relevant standards (e.g., ASTM D412).
-
Measure the tensile strength and elongation at break using a tensile testing machine.
-
Measure the hardness of the vulcanized samples using a Shore A durometer (e.g., according to ASTM D2240).
Applications in Synthesis
The utility of tert-Butyl Peroxyisopropyl Carbonate as a free-radical initiator extends to various polymerization processes, including those for:[5]
-
Low-density polyethylene (B3416737) (LDPE)
-
Polystyrene (PS)
-
Fluororesins
-
Acrylic resins
In the context of drug development, the tert-butyl group is often incorporated into molecules to enhance their biological activity by increasing solubility in organic solvents and providing steric hindrance to protect functional groups.[7] While direct use of tBPC in pharmaceutical synthesis is not widely documented, its role as a source of tert-butoxy radicals could be explored in synthetic routes requiring the introduction of this moiety.
Conclusion
tert-Butyl Peroxyisopropyl Carbonate is a versatile organic peroxide with well-defined properties as a free-radical initiator. Its primary applications lie in the polymer industry, where it is used for polymerization and curing. For researchers and professionals in drug development, an understanding of its chemical behavior and handling protocols is valuable for its potential application in the synthesis of complex organic molecules and pharmaceutical intermediates. The provided data and protocols offer a foundational understanding for the safe and effective use of this compound in a laboratory and development setting.
References
- 1. echemi.com [echemi.com]
- 2. TERT-BUTYL PEROXYISOPROPYL CARBONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. TERT-BUTYLPEROXY ISOPROPYL CARBONATE | 2372-21-6 [chemicalbook.com]
- 4. Tert-butyl peroxyisopropyl carbonate | C8H16O4 | CID 75406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. firstpetrochemicals.com [firstpetrochemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
